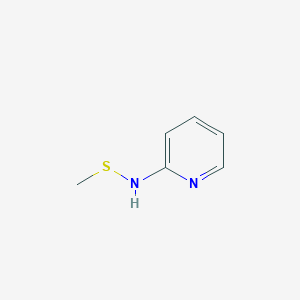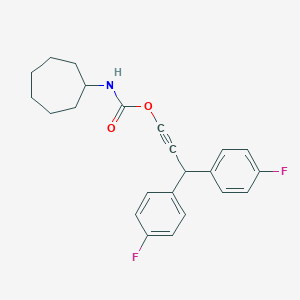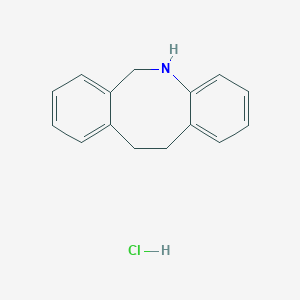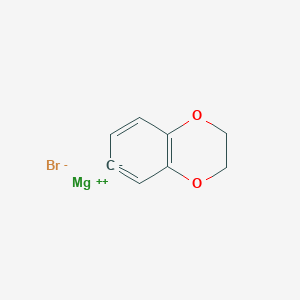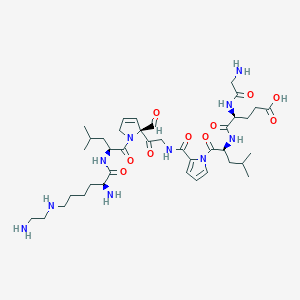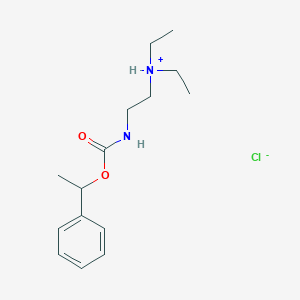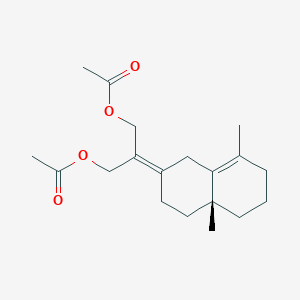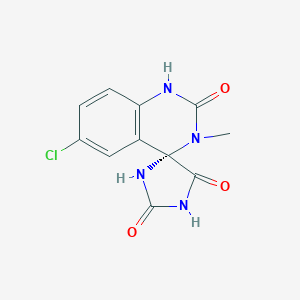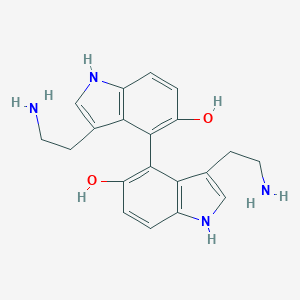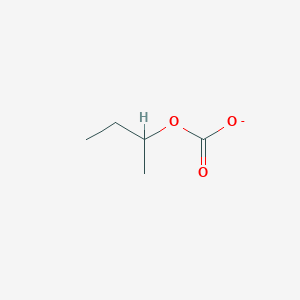
メチルプロピルカーボネート
概要
説明
It is a colorless to slightly yellow liquid with low volatility, non-flammable, and insoluble in water . This compound is widely used in various industrial applications due to its unique properties.
科学的研究の応用
Methyl propyl carbonate has several scientific research applications:
作用機序
Target of Action
Methyl Propyl Carbonate (MPC) is primarily used as an organic solvent and intermediate in industrial applications . Its primary targets are the substances it interacts with in these applications, such as inks, adhesives, varnishes, and electronic components .
Mode of Action
MPC acts as a solvent, aiding in the dissolution of other substances, or as a reactant in organic synthesis reactions . It can interact with its targets by breaking down their structure or facilitating chemical reactions. The exact mode of action can vary depending on the specific application and the substances involved.
Biochemical Pathways
MPC doesn’t directly participate in any known biochemical pathways. For instance, it can be synthesized through the reaction of methanol and propanol with dimethyl carbonate, usually under suitable temperatures and in the presence of an acid or base catalyst .
Pharmacokinetics
It’s important to note that mpc is characterized by low volatility, non-flammability, and insolubility in water . These properties can affect its behavior in the environment and during handling.
Result of Action
The result of MPC’s action depends on its application. In its role as a solvent, it can help dissolve other substances, enhancing their reactivity or application. As an intermediate in organic synthesis, it can contribute to the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MPC. For instance, its reactivity can be affected by temperature and the presence of catalysts . Additionally, its stability and safety during handling can be influenced by storage conditions. It should be stored in a dry environment at 2-8°C . Safety precautions should be taken to avoid eye, skin, and respiratory irritation .
生化学分析
Biochemical Properties
The biochemical properties of Methyl Propyl Carbonate are not well-studied. It is known that organic carbonates can interact with various enzymes and proteins. For example, some carbonates can act as inhibitors or activators for certain enzymes
Cellular Effects
It is known that organic carbonates can influence cell function . For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that organic carbonates can bind to biomolecules and influence their activity . They can also cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known that organic carbonates can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that organic carbonates can have toxic or adverse effects at high doses
Metabolic Pathways
It is known that organic carbonates can interact with various enzymes and cofactors
Transport and Distribution
It is known that organic carbonates can interact with various transporters and binding proteins
Subcellular Localization
It is known that organic carbonates can be directed to specific compartments or organelles
準備方法
Methyl propyl carbonate can be synthesized through the reaction of methanol and propanol with dimethyl carbonate. This reaction typically occurs at a suitable temperature and is catalyzed by either an acid or a base . The general reaction scheme is as follows:
CH3OH+C3H7OH+(CH3O)2CO→CH3OCOOCH2CH2CH3+CH3OH
In industrial settings, the production of methyl propyl carbonate involves similar methods but on a larger scale, ensuring optimal reaction conditions and efficient catalysis to maximize yield.
化学反応の分析
Methyl propyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form carbon dioxide and water.
Reduction: Reduction reactions can convert methyl propyl carbonate into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Methyl propyl carbonate can be compared with other carbonates such as ethylene carbonate and propylene carbonate. While all these compounds serve as solvents and intermediates, methyl propyl carbonate is unique due to its lower volatility and non-flammability . Similar compounds include:
- Ethylene carbonate (C3H4O3)
- Propylene carbonate (C4H6O3)
- Dimethyl carbonate (C3H6O3)
Each of these compounds has distinct properties that make them suitable for specific applications, but methyl propyl carbonate stands out for its stability and versatility in various industrial and research settings.
特性
IUPAC Name |
methyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-4-8-5(6)7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQAVHGECIBFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624621 | |
| Record name | Methyl Propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56525-42-9 | |
| Record name | Methyl Propyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56525-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl Propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
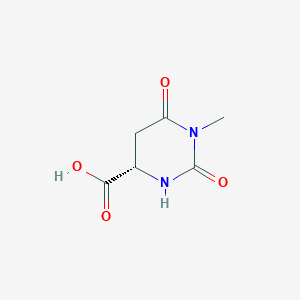

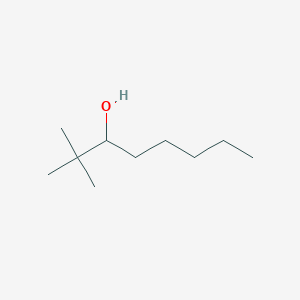
![3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B34322.png)
